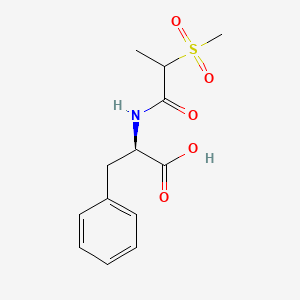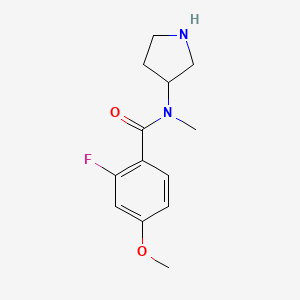
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. It was first isolated from ovine hypothalamus in 1989 and has since been studied extensively for its potential therapeutic applications in various fields of medicine.
作用機序
PACAP-27 exerts its biological effects by binding to three different G protein-coupled receptors, namely PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly expressed in the nervous system and mediates the neuroprotective effects of PACAP-27. The VPAC1 and VPAC2 receptors are expressed in various tissues and mediate the cardiovascular and anticancer effects of PACAP-27.
Biochemical and Physiological Effects:
PACAP-27 has been shown to exert a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, neuroprotection, and cardioprotection. PACAP-27 also regulates the secretion of various hormones, including insulin, glucagon, and growth hormone.
実験室実験の利点と制限
One of the major advantages of using PACAP-27 in lab experiments is its high stability and solubility, which makes it easy to handle and store. PACAP-27 is also highly specific in its biological effects, which makes it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. However, one of the major limitations of using PACAP-27 in lab experiments is its high cost, which may limit its widespread use.
将来の方向性
There are several future directions for the study of PACAP-27. One of the major areas of research is the development of PACAP-27 analogs with improved stability, potency, and specificity. Another area of research is the identification of novel biological targets of PACAP-27, which may lead to the discovery of new therapeutic applications. Finally, the development of new drug delivery systems for PACAP-27 may improve its efficacy and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications in various fields of medicine. Its high stability and solubility, as well as its specificity in its biological effects, make it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. Further research is needed to fully understand the potential of PACAP-27 and to develop new therapeutic applications.
合成法
PACAP-27 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
PACAP-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, PACAP-27 has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and promote cell survival. In cardiovascular disease, PACAP-27 has been shown to improve cardiac function, reduce myocardial infarction size, and increase angiogenesis. In cancer, PACAP-27 has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.
特性
IUPAC Name |
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-8-11(9-4-2-1-3-5-9)16-13(18)10-6-7-12(17)15-10/h9-11H,1-8,14H2,(H,15,17)(H,16,18)/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIVWVYCKXZLI-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CN)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)

![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)


